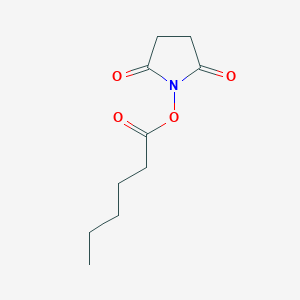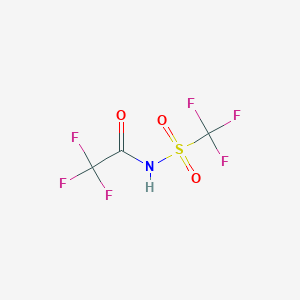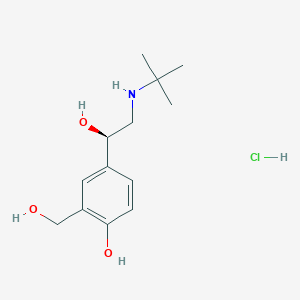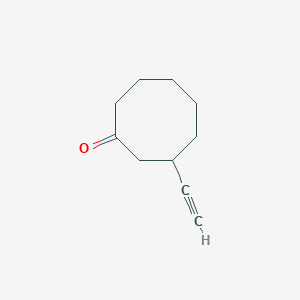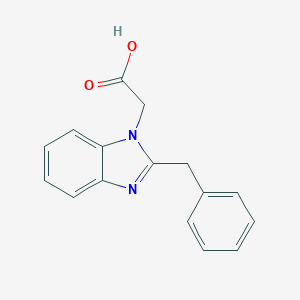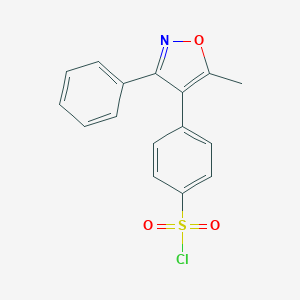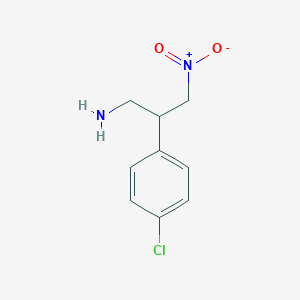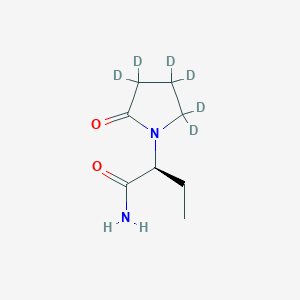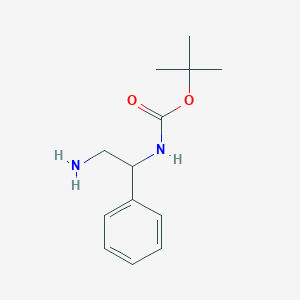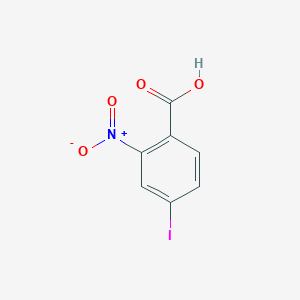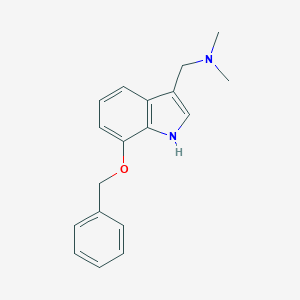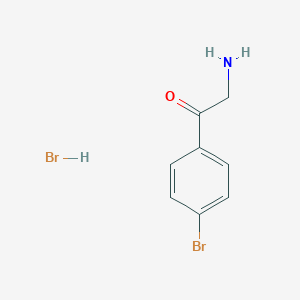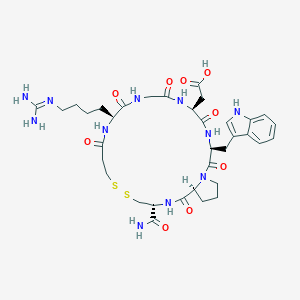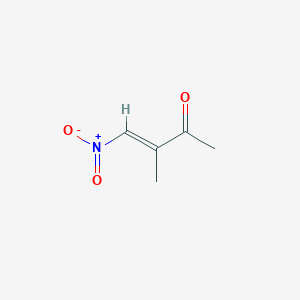
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) is an organic compound with the molecular formula C5H7NO3 It is characterized by the presence of a nitro group (-NO2) and a butene moiety, which includes a double bond in the E-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) typically involves the nitration of 3-methyl-3-butene-2-one. One common method is the reaction of 3-methyl-3-butene-2-one with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Compounds with various functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) involves its interaction with molecular targets through its nitro and butene moieties. The nitro group can participate in redox reactions, while the butene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects by modifying cellular pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-butene-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-3-butene-2-one: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Nitro-3-butene-2-one: Different position of the nitro group, leading to distinct chemical properties.
Uniqueness
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) is unique due to the combination of the nitro group and the E-configuration of the double bond. This configuration influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
149795-00-6 |
|---|---|
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
(E)-3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+ |
Clave InChI |
HBLOOLAOJAVRTK-ONEGZZNKSA-N |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
SMILES isomérico |
C/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES canónico |
CC(=C[N+](=O)[O-])C(=O)C |
Sinónimos |
3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


